molecular formula C13H10N2O4 B1520733 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1179074-45-3

3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No. B1520733
M. Wt: 258.23 g/mol
InChI Key: XUQOKSKGEIHLAE-UHFFFAOYSA-N
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Description

“3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a compound with the molecular formula C13H10N2O4 . It’s a key intermediate in the biosynthesis of various secondary metabolites and is involved in numerous biochemical and physiological processes.


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” is characterized by the presence of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been shown to undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield .

Scientific Research Applications

Synthesis and Coordination Chemistry

A study by Mojumdar et al. (2009) discusses the synthesis of benzofuro[3,2-c]pyridine derivatives from (E)-3-(1-benzofuran-2-yl)propenoic acid and explores their coordination reactions to form complexes with copper and cobalt. These complexes exhibited high thermal stability, indicating their potential for use in materials science and coordination chemistry (Mojumdar, S. C., Šimon, P., & Krutošíková, A., 2009).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives by Ammal et al. (2018) revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid. This application is significant for the chemical industry, especially in materials protection (Ammal, P., Prajila, M., & Joseph, A., 2018).

Biological Activities

A protocol for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives was developed by Bhovi et al. (2010), highlighting the antimicrobial and analgesic activities of these compounds. This study indicates the potential pharmaceutical applications of such derivatives in drug development (Bhovi K. Venkatesh, Bodke Y., & Biradar S., 2010).

Tyrosinase Inhibition

Irfan et al. (2022) synthesized benzofuran-oxadiazole molecules and evaluated their tyrosinase inhibition activity. One of the compounds showed more potent activity than ascorbic acid, suggesting its use as a skin whitening agent and for treating malignant melanoma (Irfan, Ali, Zahoor, A. F., Kamal, S., Hassan, Mubashir, & Kloczkowski, A., 2022).

Anticancer and Antimicrobial Potential

A study by El-Deen et al. (2016) on hexahydroquinoline derivatives containing a benzofuran moiety showed promising in vitro cytotoxic effects against human hepatocellular carcinoma cell lines. This research underscores the potential of such derivatives in anticancer drug development (El-Deen, Eman M. Mohi, Anwar, M., & Hasabelnaby, S., 2016).

properties

IUPAC Name

3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-12(17)6-5-11-14-15-13(19-11)10-7-8-3-1-2-4-9(8)18-10/h1-4,7H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQOKSKGEIHLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

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